Deferasirox Impurity E

Description

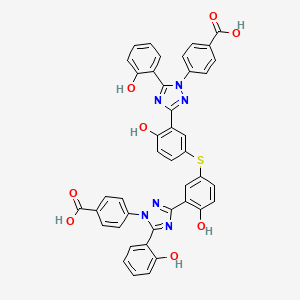

Structure

2D Structure

Properties

Molecular Formula |

C42H28N6O8S |

|---|---|

Molecular Weight |

776.8 g/mol |

IUPAC Name |

4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfanyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |

InChI |

InChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |

InChI Key |

NWETZLTWYSYMFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of Deferasirox Impurity E Formation

Elucidation of Deferasirox (B549329) Synthesis Intermediates and Reaction Schemes

The synthesis of Deferasirox typically follows a multi-step pathway involving several key intermediates. A common and well-documented route proceeds in two main stages. researchgate.netscirp.org

The first stage involves the formation of the intermediate 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one. This is generally achieved by the condensation of salicyloyl chloride with salicylamide. google.comresearchgate.net The salicyloyl chloride is often prepared in situ from salicylic (B10762653) acid using a chlorinating agent such as thionyl chloride. quickcompany.ingoogle.com

The second stage is the core reaction where the benzoxazinone (B8607429) intermediate is reacted with 4-hydrazinobenzoic acid to form the triazole ring system of Deferasirox. researchgate.netquickcompany.in This reaction is frequently carried out at elevated temperatures in a suitable solvent. quickcompany.ingoogle.com

Alternative synthetic strategies have also been developed. One such process involves the conversion of salicylic acid to its acyl chloride, which is then reacted with an amidating reagent like hexamethyldisilazane (B44280) to form a different intermediate. google.com This intermediate subsequently reacts with 4-hydrazinobenzoic acid to yield Deferasirox. google.com

The primary intermediates and reagents involved in the common synthetic schemes are summarized in the table below.

| Compound Name | Role in Synthesis |

| Salicylic acid | Starting Material |

| Thionyl chloride | Reagent (Chlorinating Agent) |

| Salicyloyl chloride | Intermediate |

| Salicylamide | Starting Material / Reagent |

| 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one | Key Intermediate |

| 4-hydrazinobenzoic acid | Key Reagent |

| Hexamethyldisilazane | Alternative Reagent |

Postulated Mechanisms for Impurity E Generation

Deferasirox Impurity E is the ethyl ester of the parent drug molecule. Its formation is intrinsically linked to the specifics of the manufacturing process.

The generation of Deferasirox Ethyl Ester is a classic example of a process-related impurity. veeprho.com Its formation is not random but a direct consequence of the reagents and conditions employed during synthesis. Specifically, the impurity arises when ethanol (B145695) is used as a solvent in the final step of the synthesis—the reaction between 2-(2-hydroxyphenyl)benz[e] daicelpharmastandards.comsynthinkchemicals.comoxazin-4-one and 4-hydrazinobenzoic acid. quickcompany.in Under the reflux conditions often used for this reaction, the carboxylic acid group of the Deferasirox molecule undergoes an esterification reaction with the ethanol solvent. quickcompany.in

The complexity of the Deferasirox synthesis can lead to competing side reactions that generate undesired by-products. quickcompany.in this compound is formed as such a by-product. The esterification of the terminal carboxylic acid group is a well-known chemical reaction that is facilitated by the presence of an alcohol (ethanol) and typically requires heat, conditions which are present during the final condensation step of the Deferasirox synthesis. quickcompany.in One patent demonstrated that conducting this reaction in ethanol at 80-85°C resulted in the final product being contaminated with 0.42% of the ethyl ester impurity. quickcompany.in

Impurities can also be formed through the degradation of the API during manufacturing or storage. daicelpharmastandards.com While Impurity E is primarily considered a process-related by-product, its formation via degradation within the synthetic process cannot be entirely ruled out. It is conceivable that already-formed Deferasirox could react with the ethanol solvent under prolonged heating, leading to the formation of the ethyl ester. However, the evidence strongly suggests that the primary route of formation is as a concurrent by-product during the final synthetic step, rather than a degradation product of the isolated API. quickcompany.in

Influence of Reaction Conditions on Impurity E Formation

The conditions under which the Deferasirox synthesis is performed have a significant impact on the profile and levels of impurities generated.

The choice of solvent for the final reaction step is the most critical factor influencing the formation of this compound. The use of ethanol as a reaction solvent has been directly identified as the cause of this impurity's formation. quickcompany.in The combination of ethanol serving as the reaction medium and the elevated temperatures required to drive the reaction to completion creates an ideal environment for the esterification of the Deferasirox carboxylic acid.

The table below outlines findings from a documented synthesis.

| Reactants | Solvent | Temperature | Resulting Impurity E Level |

| 2-(2-hydroxyphenyl)benz[e] daicelpharmastandards.comsynthinkchemicals.comoxazin-4-one + 4-hydrazinobenzoic acid | Ethanol | 80-85°C | 0.42% |

This finding highlights that to control the formation of this compound, careful consideration must be given to the solvent system. Utilizing non-alcoholic solvents or implementing a robust purification strategy to remove the ester impurity are necessary measures to ensure the purity of the final Deferasirox API. The use of other C1-C4 alcohols as solvents could similarly lead to the formation of corresponding alkyl ester impurities. google.com For instance, the use of methanol (B129727) has been associated with the formation of Deferasirox Methyl Ester, another identified process-related impurity. tandfonline.com

Effects of Reagent Stoichiometry and Purity of Starting Materials

The formation of this compound, chemically known as Deferasirox Ethyl Ester, is intricately linked to the stoichiometry of the reactants and the purity of the starting materials used in the synthesis of Deferasirox. While specific quantitative data correlating reagent ratios and starting material purity with the yield of Impurity E is not extensively detailed in the public domain, the principles of organic synthesis and findings from related process chemistry provide a strong basis for understanding these effects.

The primary starting materials for the synthesis of Deferasirox include salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. scirp.org Impurities present in these raw materials can participate in side reactions, leading to the formation of various impurities in the final active pharmaceutical ingredient (API), including the potential for reactions that may promote the formation of ester impurities in the presence of alcoholic solvents.

For instance, unreacted starting materials or by-products from their synthesis could influence the reaction equilibrium and kinetics of the main reaction, potentially favoring the formation of Impurity E. The presence of acidic or basic impurities in the starting materials could also catalyze the esterification of Deferasirox with the solvent, especially at elevated temperatures.

The stoichiometry of the reagents is a critical parameter in controlling the reaction pathway. An excess of any of the starting materials could lead to incomplete reactions or the formation of intermediate-related impurities. While the direct impact on this compound formation is not explicitly documented, maintaining a precise stoichiometric balance is a fundamental aspect of impurity control in pharmaceutical manufacturing.

The following table outlines the key starting materials for Deferasirox synthesis and the potential impact of their purity on the formation of impurities.

Table 1: Starting Materials for Deferasirox Synthesis and Potential Impact of Purity

| Starting Material | Chemical Name | Potential Impact of Impurities |

|---|---|---|

| Salicylic Acid | 2-Hydroxybenzoic acid | Could introduce related substances that may interfere with the main reaction or promote side reactions. |

| Salicylamide | 2-Hydroxybenzamide | Purity is crucial to ensure the correct formation of the triazole ring and avoid by-products. |

| 4-Hydrazinobenzoic acid | 4-Hydrazinylbenzoic acid | As a key intermediate, its purity directly affects the final product's impurity profile. |

Temperature and Pressure Dynamics during Synthesis

Temperature is a critical process parameter that significantly influences the rate of formation of this compound. The synthesis of this impurity is essentially an esterification reaction between the carboxylic acid group of Deferasirox and ethanol, which is often used as a solvent in the final stages of the Deferasirox synthesis. quickcompany.in

One documented method for the synthesis of Deferasirox Ethyl Ester involves dissolving Deferasirox in ethanol and refluxing the solution in the presence of a catalytic amount of concentrated sulfuric acid for one hour. innovareacademics.in The use of reflux conditions indicates that elevated temperatures are conducive to the formation of this impurity. Esterification reactions are generally equilibrium-driven, and higher temperatures increase the reaction rate, allowing equilibrium to be reached faster.

The following table summarizes the known conditions related to temperature in the formation of this compound.

Table 2: Temperature Conditions Related to this compound Formation

| Condition | Temperature | Duration | Notes |

|---|---|---|---|

| Synthesis of Impurity E | Reflux in Ethanol | 1 hour | In the presence of concentrated sulfuric acid as a catalyst. innovareacademics.in |

| Thermal Stress Testing | 80°C | 8 hours | Conducted on the solid drug to assess thermal degradation. ijpsonline.com |

Information regarding the effect of pressure on the formation of this compound is not available in the reviewed literature. Esterification reactions are typically not highly sensitive to pressure changes unless there is a significant change in the volume of the reactants and products in the transition state, or if gaseous reactants or products are involved. Given that the formation of Deferasirox Ethyl Ester from Deferasirox and ethanol is a liquid-phase reaction, it is generally expected that pressure would not have a significant impact on the reaction kinetics under typical manufacturing conditions.

Table of Compounds

Advanced Analytical Methodologies for Deferasirox Impurity E Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of complex mixtures. For Deferasirox (B549329) Impurity E, various liquid chromatographic methods have been developed and optimized to ensure accurate and reliable measurements.

High-Performance Liquid Chromatography (HPLC) stands as the most widely used technique for the analysis of pharmaceutical impurities due to its versatility, precision, and sensitivity. The development of a successful HPLC method for Deferasirox Impurity E hinges on the careful optimization of several key parameters.

The choice of the stationary phase is critical for achieving the desired separation. For the analysis of Deferasirox and its related substances, including Impurity E, octadecylsilane (B103800) (ODS) bonded silica (B1680970) gel columns, commonly known as C18 columns, are predominantly used. google.cominnovareacademics.in These columns provide a nonpolar stationary phase that is effective for the separation of moderately polar to nonpolar compounds like Deferasirox and its ester impurities through reversed-phase chromatography.

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Deferasirox Impurities

| Stationary Phase | Column Dimensions | Particle Size | Reference |

|---|---|---|---|

| Waters Symmetry Shield RP18 | 150 mm x 3.0 mm | 3.5 µm | google.com |

| Shimadzu shim pack GIS C18 | 150 mm x 4.6 mm | 5 µm | innovareacademics.in |

The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes. For the separation of this compound, reversed-phase HPLC methods typically employ a mixture of an aqueous component (often a buffer) and an organic modifier.

Acetonitrile is a commonly used organic modifier due to its low viscosity and UV transparency. The aqueous phase is often buffered to control the pH and maintain the ionization state of the analytes, which is crucial for reproducible retention times and good peak shapes. For instance, a method for detecting Deferasirox Ethyl Ester involved a mobile phase system consisting of a buffer solution and acetonitrile. google.com Another method utilized a mobile phase of 0.1% formic acid in water and acetonitrile, which is a common approach to improve peak shape and ionization efficiency, particularly for mass spectrometry detection. innovareacademics.in The precise ratio and gradient profile of the aqueous and organic phases are carefully optimized to achieve the best possible separation between Deferasirox, Impurity E, and other related substances.

The elution mode, either isocratic or gradient, is selected based on the complexity of the sample and the polarity range of the compounds to be separated.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. Isocratic methods are generally simpler, more robust, and require less sophisticated instrumentation. They are well-suited for the separation of a limited number of compounds with similar polarities.

Gradient Elution: This strategy involves a programmed change in the mobile phase composition during the separation. Typically, the percentage of the organic modifier is increased over time, leading to a gradual increase in the mobile phase's elution strength. Gradient elution is particularly advantageous for analyzing complex mixtures containing compounds with a wide range of polarities, as it can significantly reduce analysis time and improve peak resolution for late-eluting components.

For the analysis of Deferasirox and its impurities, including the ethyl ester, gradient elution is often the preferred strategy. google.cominnovareacademics.in This is because it allows for the effective separation of the main drug from a variety of potential impurities that may have different physicochemical properties. A typical gradient program might start with a higher proportion of the aqueous phase to retain and separate more polar impurities, followed by a gradual increase in the organic modifier to elute the main component and less polar impurities like this compound. For example, one method specified a gradient elution using a buffer/water/acetonitrile mixture as mobile phase A and a buffer/acetonitrile mixture as mobile phase B. google.com

Table 2: Example of a Gradient Elution Program for Deferasirox Impurity Analysis

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 | 95 | 5 |

| 10 | 95 | 5 |

| 25 | 25 | 75 |

| 40 | 25 | 75 |

| 40.1 | 95 | 5 |

| 45 | 95 | 5 |

Data adapted from a method for genotoxic impurity analysis in Deferasirox, illustrating a typical gradient profile. scirp.org

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to conventional HPLC. The principles of method development for UHPLC are similar to those for HPLC, involving the optimization of the stationary phase, mobile phase, and elution conditions.

While specific, detailed UHPLC methods explicitly validated for this compound are not extensively documented in the public domain, the transition of existing HPLC methods to a UHPLC platform is a common practice in the pharmaceutical industry. Such a transition would be expected to offer several advantages:

Reduced Analysis Time: The use of shorter columns and higher flow rates in UHPLC can significantly shorten the run time for impurity analysis, increasing sample throughput.

Improved Resolution: The higher efficiency of UHPLC columns can lead to better separation of closely eluting impurities, which is critical for accurate quantification.

Lower Solvent Consumption: The reduced run times and smaller column dimensions result in a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

An HPLC method for Deferasirox and its impurities could be adapted for a UHPLC system by geometrically scaling the gradient and flow rate to the dimensions of the UHPLC column. This would provide a good starting point for further optimization to achieve the desired performance.

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation and quantification of pharmaceutical compounds. It offers the advantages of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate, and low solvent consumption.

While specific HPTLC methods dedicated to the quantification of this compound are not widely published, methods have been developed for the parent drug, Deferasirox, which could be adapted for impurity profiling. For instance, a stability-indicating HPTLC method for Deferasirox was developed using a mobile phase of chloroform, methanol (B129727), and triethylamine (B128534) in a ratio of 9:1:0.5 (v/v/v) on silica gel 60 F254 plates. ijpsonline.com Detection was performed densitometrically at 248 nm. ijpsonline.com

Such a method could potentially be optimized to separate and quantify this compound from the API. The development would involve evaluating the mobility (Rf value) of the impurity in different solvent systems to achieve adequate separation from Deferasirox and other related substances. The inherent flexibility of HPTLC in terms of mobile phase selection and visualization techniques makes it a viable option for the routine quality control of Deferasirox.

Table 3: HPTLC Method Parameters for Deferasirox Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform:Methanol:Triethylamine (9:1:0.5 v/v/v) |

| Detection Wavelength | 248 nm (Densitometric scanning) |

Data from a stability-indicating method for Deferasirox. ijpsonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Detection Techniques

Spectroscopic methods are fundamental to the analytical workflow for pharmaceutical impurity analysis. These techniques rely on the interaction of electromagnetic radiation with the analyte molecules. For this compound, which possesses significant chromophores within its structure, ultraviolet-visible (UV-Vis) spectroscopy is a particularly relevant and widely applied detection method, often integrated with chromatographic systems.

Ultraviolet (UV) spectrophotometry is a valuable tool for the quantitative analysis of Deferasirox and its impurities. The principle of this technique is based on the absorption of UV light by the molecule's electrons, which are promoted to higher energy orbitals. The amount of light absorbed is directly proportional to the concentration of the substance. For Deferasirox and its related compounds, UV detection is typically performed at specific wavelengths where the molecule exhibits maximum absorbance (λmax). While a specific λmax for isolated Impurity E is not extensively published, methods developed for Deferasirox often monitor wavelengths suitable for its impurities as well. For instance, various high-performance liquid chromatography (HPLC) methods utilize UV detection for Deferasirox analysis at wavelengths such as 245 nm and 248 nm. researchgate.netsphinxsai.com Another study determined the λmax for Deferasirox itself to be 319 nm in 0.1M sodium hydroxide. sphinxsai.com The selection of an appropriate analytical wavelength is crucial for achieving the required sensitivity and minimizing interference from other components in the sample matrix.

The integration of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, with a liquid chromatography system represents a significant enhancement over conventional single-wavelength UV detectors. A DAD captures the entire UV-Vis spectrum (e.g., 200-400 nm) simultaneously for every point in the chromatogram. This capability offers several advantages for the analysis of this compound:

Peak Purity Assessment: DAD allows for the evaluation of peak homogeneity by comparing spectra across the chromatographic peak. This is critical to ensure that the peak corresponding to Impurity E is not co-eluting with other impurities.

Impurity Identification: The acquired UV spectrum serves as a characteristic fingerprint for a compound. By comparing the spectrum of an unknown peak to a reference standard of this compound, its identity can be confirmed with a higher degree of confidence.

Method Development: During the development of separation methods, DAD helps in selecting the optimal detection wavelength that maximizes the signal for Impurity E while minimizing the signal from potential interferences.

The table below summarizes typical detection wavelengths used in the analysis of Deferasirox and its impurities, which are applicable in methods employing DAD.

| Compound Class | Detection Wavelength (nm) | Analytical Context |

| Deferasirox and related impurities | 245 | HPLC-UV method for impurity profiling researchgate.net |

| Deferasirox | 248 | HPLC-UV method for bulk and dosage form sphinxsai.com |

| Deferasirox | 319 | UV Spectrophotometry (λmax in 0.1M NaOH) sphinxsai.com |

Hyphenated Techniques for Comprehensive Profiling

To meet the stringent regulatory requirements for impurity characterization, more powerful hyphenated analytical techniques are employed. These methods couple the robust separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, providing unequivocal identification and quantification of impurities, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for impurity profiling in the pharmaceutical industry. synthinkchemicals.com It combines the physical separation of compounds by LC with their mass-based detection by MS. For this compound, an LC-MS method would typically involve a reversed-phase LC separation, often using a C18 column, followed by detection with a mass spectrometer. researchgate.netsphinxsai.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which directly corresponds to its molecular weight. This information serves as a primary tool for confirming the identity of the peak corresponding to Impurity E (Molecular Weight: 401.4 g/mol ) in a chromatogram. pharmaceresearch.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a higher level of performance by using two mass analyzers in series. nih.gov This technique enhances selectivity and sensitivity, making it ideal for quantifying low-level impurities in complex matrices. In an LC-MS/MS experiment, a specific precursor ion (typically the molecular ion, [M+H]+) for this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

For example, a validated LC-MS/MS method for the parent drug, Deferasirox, monitored the precursor-to-product ion transition of m/z 374.2 → 108.1. nih.gov A similar, highly specific transition would be established for the quantification of this compound.

The table below illustrates the principle of ion transitions for Deferasirox and a representative transition for Impurity E.

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Method |

| Deferasirox | 374.2 | 108.1 | LC-MS/MS nih.gov |

| This compound | 402.4 | Specific fragment | LC-MS/MS |

*Note: The specific product ion for Impurity E would be determined during method development by fragmenting the precursor ion.

For the definitive structural characterization of unknown or novel impurities, high-resolution mass spectrometry (HRMS) techniques such as Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF/MS/MS) are utilized. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it suitable for analyzing pharmaceutical compounds.

The Quadrupole Time-of-Flight (QTOF) mass analyzer provides very high mass resolution and accuracy. This allows for the determination of the elemental composition of an impurity from its exact mass, which is a powerful tool for confirming its chemical formula (C₂₃H₁₉N₃O₄ for Impurity E). pharmaceresearch.com

Research on Deferasirox has demonstrated the power of this technique in identifying and characterizing a previously unknown regio-isomer impurity. researchgate.netnih.gov The study successfully used LC-ESI-QTOF/MS/MS to obtain fragmentation data that, combined with knowledge of the synthetic process, allowed for the unambiguous structural elucidation of the impurity. researchgate.netnih.gov This same methodology is directly applicable to confirm the structure of this compound and to identify any other potential process-related impurities.

Structural Elucidation and Characterization of Deferasirox Impurity E

Isolation and Purification Strategies for Impurity E

The detection and quantification of Deferasirox (B549329) Impurity E within the active pharmaceutical ingredient (API) are primarily accomplished using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). researchgate.net Analytical methods are developed to ensure sufficient resolution between the main component, Deferasirox, and all related impurities, including Impurity E. researchgate.netmiami.edu

For the purpose of detailed structural elucidation and the preparation of a reference standard, the impurity must first be isolated from the bulk drug mixture. Common strategies for isolation and purification include:

Preparative Chromatography: This technique is a scaled-up version of analytical HPLC, allowing for the separation and collection of larger quantities of the impurity.

Crystallization: The Deferasirox API can be purified through controlled crystallization processes. google.com By selecting appropriate solvents and conditions, the solubility of the API and its impurities can be manipulated to selectively precipitate the pure compound, leaving impurities like the ethyl ester in the solution. google.comquickcompany.in

Column Chromatography: This is another widely used method for separating components of a mixture on a preparative scale.

The effectiveness of these purification steps is monitored by analytical HPLC to ensure the isolated Impurity E is of high purity, suitable for spectroscopic analysis and use as a reference standard. quickcompany.in

Spectroscopic Characterization Techniques

Once isolated, the definitive structure of Impurity E is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and functional groups, leading to an unambiguous structural assignment. miami.edunih.gov

NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. daicelpharmastandards.com For Deferasirox Impurity E, both ¹H and ¹³C NMR are employed to map out the complete carbon-hydrogen framework. daicelpharmastandards.comresearchgate.net The spectra provide evidence for the presence of the ethyl ester group, which distinguishes the impurity from the parent Deferasirox molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals confirming the ethyl group, typically a triplet around 1.3-1.4 ppm (for the -CH₃ group) and a quartet around 4.3-4.4 ppm (for the -OCH₂- group). The remaining signals correspond to the protons on the three aromatic rings.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Key signals include those for the two carbons of the ethyl group and a signal for the ester carbonyl carbon (C=O), which would appear at a different chemical shift than the carboxylic acid carbonyl in Deferasirox. The spectrum also contains distinct signals for the carbons of the triazole and phenyl rings.

Table 1: Expected NMR Spectral Data for this compound

| Analysis | Functional Group | Expected Chemical Shift (δ, ppm) | Description |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.35 | Quartet |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~1.35 | Triplet |

| ¹H NMR | Aromatic Rings | ~6.9 - 8.2 | Multiple signals |

| ¹³C NMR | Ester Carbonyl (C=O) | ~165 | Single peak |

| ¹³C NMR | Ethyl (-OCH₂) | ~61 | Single peak |

| ¹³C NMR | Ethyl (-CH₃) | ~14 | Single peak |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. farmaciajournal.com The IR spectrum of this compound provides critical evidence for the presence of the ester and phenol (B47542) groups. alentris.orgresearchgate.netresearchgate.net The key difference compared to the spectrum of Deferasirox is the presence of the C=O stretching vibration characteristic of an ester, rather than a carboxylic acid.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Ester) | 1710 - 1730 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. researchgate.netresearchgate.net This technique is essential for confirming the molecular formula of this compound, which is C₂₃H₁₉N₃O₄. alentris.orgpharmaffiliates.com The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula; a close match provides strong evidence for the assigned structure. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₃H₁₉N₃O₄ |

| Theoretical Mass [M+H]⁺ | 402.1448 |

| Molecular Weight | 401.41 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula derived from mass spectrometry. The structural confirmation of Impurity E includes elemental analysis to verify its proposed composition. alentris.orgresearchgate.netmiami.edunih.gov The experimental percentages of C, H, and N must align with the theoretical values calculated from the molecular formula C₂₃H₁₉N₃O₄.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 68.82 |

| Hydrogen (H) | 4.77 |

| Nitrogen (N) | 10.47 |

| Oxygen (O) | 15.94 |

Synthesis of Reference Standard for Impurity E

An unambiguous structural confirmation of an impurity requires the synthesis of an authentic reference standard. researchgate.netmiami.edunih.gov The synthesized standard can then be co-injected with the sample containing the impurity in an HPLC system to confirm its identity by retention time matching. Its spectroscopic data (NMR, IR, MS) must also be identical to that of the isolated impurity. alentris.orgresearchgate.net

The synthesis of this compound (Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate) can be achieved through two primary routes:

Esterification of Deferasirox: The parent drug, Deferasirox, which contains a carboxylic acid group, can be reacted with ethanol (B145695) in the presence of an acid catalyst (Fischer esterification) to form the corresponding ethyl ester.

Modified Deferasirox Synthesis: The standard synthesis of Deferasirox involves reacting 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one with 4-hydrazinobenzoic acid. scirp.org To specifically synthesize Impurity E, the 4-hydrazinobenzoic acid can be replaced with its ethyl ester derivative (ethyl 4-hydrazinobenzoate) in this reaction step.

The successful synthesis and subsequent characterization of this reference material provide the final, conclusive proof of the structure of this compound. chemicea.commiami.edu

Design of Synthetic Route for Controlled Impurity Production

The controlled synthesis of this compound is essential for its use as a reference standard in analytical method development and validation. The formation of this impurity is often observed during the synthesis of Deferasirox, particularly when ethanol is used as a solvent. quickcompany.in One documented synthetic pathway involves the esterification of Deferasirox.

A common method for the preparation of Deferasirox involves the reaction of 2-(2-hydroxyphenyl)benz[e] quickcompany.insynzeal.comoxazin-4-one with 4-hydrazinobenzoic acid in the presence of ethanol. quickcompany.in In this process, the ethyl ester impurity can be formed. For instance, a reaction mixture heated to 80-85°C in ethanol can yield Deferasirox with a detectable amount of the ethyl ester impurity, which was quantified by HPLC at 0.42%. quickcompany.in

For the specific purpose of generating a reference standard, a targeted synthesis can be designed. A study on the related substances of Deferasirox describes the synthesis of several impurities, including the deferasirox ethyl ester. tandfonline.com While the detailed reaction conditions from this specific study are not publicly available, a plausible synthetic route is the direct esterification of Deferasirox with ethanol in the presence of an acid catalyst. This method allows for the controlled production of this compound, which can then be purified and used as a reference material.

Table 1: Overview of Synthetic Approach for this compound

| Reactants | Reagents/Solvents | Key Condition | Product |

| Deferasirox | Ethanol, Acid Catalyst | Reflux | This compound |

| 2-(2-hydroxyphenyl)benz[e] quickcompany.insynzeal.comoxazin-4-one, 4-hydrazinobenzoic acid | Ethanol | Heating (e.g., 80-85°C) | Deferasirox (with Impurity E as a byproduct) |

Verification of Synthesized Reference Material

The verification of the synthesized this compound reference material is accomplished through various analytical techniques to confirm its structure and purity. synzeal.com Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques. daicelpharmastandards.com

Chemical and Physical Properties:

The fundamental properties of this compound have been well-documented and are summarized in the table below.

Table 2: Chemical and Physical Data for this compound

| Property | Value |

| Chemical Name | Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate synzeal.com |

| Synonym | Deferasirox Ethyl Ester synzeal.com |

| CAS Number | 201530-79-2 pharmaffiliates.com |

| Molecular Formula | C₂₃H₁₉N₃O₄ pharmaffiliates.com |

| Molecular Weight | 401.41 g/mol pharmaffiliates.com |

| SMILES | OC(C=CC=C1)=C1C2=NC(C(C=CC=C3)=C3O)=NN2C4=CC=C(C(OCC)=O)C=C4 synzeal.com |

Spectroscopic and Chromatographic Analysis:

A combination of spectroscopic and chromatographic methods is employed to elucidate and confirm the structure of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. researchgate.netveeprho.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the synthesized reference material. researchgate.net A validated HPLC method can separate Deferasirox from its impurities, including Impurity E. google.com The purity of the reference standard is typically reported as a percentage, often exceeding 98%. allmpus.com

The availability of well-characterized reference standards for this compound is crucial for pharmaceutical manufacturers to accurately monitor and control the levels of this impurity in their drug products, thereby ensuring compliance with regulatory requirements. synthinkchemicals.comresearchgate.net

Table 3: Analytical Techniques for Verification of this compound

| Analytical Technique | Purpose |

| ¹H NMR Spectroscopy | Structural confirmation, identification of protons |

| ¹³C NMR Spectroscopy | Structural confirmation, identification of carbon skeleton |

| Mass Spectrometry (MS) | Determination of molecular weight |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

Strategies for Mitigation and Control of Deferasirox Impurity E

Purification Techniques for Deferasirox (B549329) API to Reduce Impurity E Levels

Even with an optimized synthesis process, trace levels of impurities may still be present. Therefore, robust purification methods are essential to ensure the final API meets the required purity standards. geneesmiddeleninformatiebank.nl The primary methods for purifying Deferasirox and reducing Impurity E levels are crystallization and chromatography.

Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of APIs. nih.gov It relies on the differences in solubility between the API and its impurities in a selected solvent system. The process involves dissolving the crude Deferasirox in a suitable solvent, often at an elevated temperature, and then allowing it to cool, which causes the less soluble Deferasirox to crystallize while the more soluble impurities, including Impurity E, remain in the mother liquor. google.com

The choice of solvent is critical for effective purification. google.com Solvents such as 2-methoxyethanol (B45455) or mixtures like ethanol (B145695) and acetic acid have been used for the recrystallization of Deferasirox. google.comgoogle.com The effectiveness of this step depends on the significant difference in solubility between Deferasirox and Deferasirox Impurity E in the chosen solvent system. Multiple recrystallization steps may be employed to achieve the desired level of purity.

When crystallization does not provide sufficient removal of a specific impurity, chromatographic techniques are often employed. google.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method for separating compounds with similar structures, such as Deferasirox and its ethyl ester impurity. europeanpharmaceuticalreview.com

This technique separates molecules based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase. nih.gov Due to the difference in polarity between the carboxylic acid group in Deferasirox and the ethyl ester group in Impurity E, a well-developed HPLC method can achieve excellent separation. While highly effective, preparative chromatography is often more costly and complex to scale up compared to crystallization, making it a secondary option for purification. europeanpharmaceuticalreview.com

Table 3: Comparison of Purification Techniques for Impurity E Removal

| Technique | Principle of Separation | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Difference in solubility between Deferasirox and Impurity E in a specific solvent. nih.gov | Cost-effective, scalable, can remove multiple impurities simultaneously. | Less effective for impurities with similar solubility to the API. |

| Chromatography (Prep-HPLC) | Differential partitioning between a stationary and mobile phase based on polarity. nih.gov | High resolution and specificity, effective for structurally similar impurities. europeanpharmaceuticalreview.com | Higher cost, solvent consumption, and complexity for large-scale production. |

In-process Control (IPC) Strategies for Monitoring Impurity E

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that intermediates and the final API meet their predetermined quality attributes. europa.eu Establishing IPCs for monitoring this compound is crucial for maintaining process control and ensuring the final product's quality.

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool used for this purpose. google.comresearchgate.net A validated, stability-indicating HPLC method can accurately quantify the levels of Deferasirox and its related substances, including Impurity E, at various stages of the manufacturing process. researchgate.net

IPCs would typically be implemented at critical steps, such as after the main synthesis reaction and before the final purification step. Monitoring the level of Impurity E at these points allows manufacturers to confirm that the reaction is proceeding as expected and that the impurity levels are within acceptable limits before moving to the next stage. This real-time monitoring allows for early detection of any process deviations, enabling corrective actions to be taken promptly and preventing batch failures. bioprocessonline.com

Table 4: In-Process Control (IPC) Strategy for Monitoring Impurity E

| IPC Point | Purpose | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Post-Reaction (Before Work-up) | To monitor the formation of Impurity E during synthesis and ensure the reaction is under control. | HPLC | Impurity E level should not exceed a pre-defined limit. |

| Post-Crude Isolation | To assess the impurity profile before final purification and determine the required efficiency of the purification step. | HPLC | Impurity E level should be within the validated capacity of the purification process. |

| Post-Purification (e.g., Crystallization) | To confirm the effectiveness of the purification step in removing Impurity E. | HPLC | Impurity E level must be below the final specification limit for the API. |

Establishment of Acceptable Limit Levels for Impurity E

The establishment of acceptable limits for impurities in a drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final medicinal product. For this compound, also known as Deferasirox Ethyl Ester, the acceptable levels are determined by a combination of international guidelines, pharmacopoeial standards, and rigorous scientific evaluation by regulatory authorities.

The primary framework for setting impurity thresholds is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q3A (R2) guideline, "Impurities in New Drug Substances," outlines a systematic approach for qualifying and controlling impurities based on the maximum daily dose (MDD) of the drug.

Given that the maximum daily dose of Deferasirox can be substantial, the thresholds for reporting, identification, and qualification of impurities are particularly stringent. According to European Medicines Agency (EMA) public assessment reports for generic Deferasirox products, the following thresholds, derived from ICH guidelines, are applied.

| Threshold Type | Threshold Limit (%) | Basis |

|---|---|---|

| Reporting Threshold | 0.03% | Based on a Maximum Daily Dose of >2 g/day as per ICH Q3A |

| Identification Threshold | 0.05% | |

| Qualification Threshold | 0.05% |

These thresholds dictate the level at which an impurity must be reported, identified (i.e., its structure determined), and qualified (i.e., its safety established). EMA assessment reports for various marketing authorization applications for Deferasirox consistently state that no unspecified impurity has been observed above the qualification threshold of 0.05%. synthinkchemicals.com This indicates that any individual impurity, including specified impurities like Impurity E, is generally expected to be controlled at or below this level.

While a specific monograph for Deferasirox detailing the acceptance criteria for all specified impurities is not yet publicly available in the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), Impurity E is recognized as a European Pharmacopoeia impurity. sigmaaldrich.com Reference standards for this compound (Deferasirox Ethyl Ester) are available from both the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the USP, signifying its importance as a specified impurity for quality control purposes. The USP, for instance, includes "Deferasirox ethyl ester" in its "Deferasirox System Suitability Mixture," which is used to ensure the proper functioning of analytical methods for impurity detection.

The specifications for Deferasirox and its impurities are established by the manufacturer and are subject to approval by regulatory bodies like the EMA and the U.S. Food and Drug Administration (FDA). These specifications are expected to be in line with the principles outlined in the ICH guidelines. For a specified, identified impurity such as Impurity E, the acceptance criterion is typically set no higher than the qualification threshold unless toxicological data support a higher limit.

Based on the publicly available regulatory documents and the application of ICH guidelines, the generally accepted limit for specified impurities in Deferasirox, including Impurity E, can be summarized as follows:

| Impurity Name | Common Name | Typical Acceptance Criterion | Regulatory Basis |

|---|---|---|---|

| This compound | Deferasirox Ethyl Ester | ≤ 0.05% | ICH Q3A Qualification Threshold |

| Any Unspecified Impurity | - | ≤ 0.05% | ICH Q3A Identification Threshold |

Degradation Pathways and Stability Implications of Deferasirox Impurity E in Context of Deferasirox Api

Stress Degradation Studies of Deferasirox (B549329) API

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. europa.eu These studies involve subjecting the API to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its degradation. innovareacademics.insynthinkchemicals.com

The hydrolytic stability of Deferasirox has been investigated under acidic, basic, and neutral conditions. Studies have shown that Deferasirox is susceptible to degradation in both acidic and alkaline environments, with the extent of degradation varying depending on the specific conditions.

Under acidic conditions (e.g., 0.1N HCl, 1N HCl), some studies report marginal to considerable degradation of Deferasirox. ijpras.comresearchgate.netwisdomlib.orgwisdomlib.org For instance, one study observed degradation of 4.59% in 0.1N HCl, 8.2% in 0.5N HCl, and 12.12% in 1N HCl after 30 minutes. ijcrt.org Another study noted significant degradation in acidic conditions, while the drug was found to be stable in neutral and basic conditions. researchgate.net

In alkaline conditions (e.g., 0.1N NaOH), Deferasirox has also shown susceptibility to degradation. ijpras.comijpsonline.com One study reported degradation of 6.38% in 0.1N NaOH, 7.07% in 0.5N NaOH, and a significant 79.8% in 1N NaOH after 30 minutes. ijcrt.org Conversely, some research indicates that Deferasirox is relatively stable under basic conditions. researchgate.net

Neutral hydrolytic degradation has also been assessed. One study reported a 5.17% degradation when a 5mg sample was placed in 100ml of water for 30 minutes. ijcrt.org

Oxidative stress testing, typically using hydrogen peroxide (H2O2), has demonstrated that Deferasirox is susceptible to degradation. ijpras.com A significant level of degradation has been observed when the drug is subjected to 3% H2O2. ujconline.net Another study reported 11.22% degradation when a 50ppm sample was treated with 0.1% peroxide. ijcrt.org In contrast, some studies have found Deferasirox to be relatively stable under oxidative conditions. researchgate.net The variability in these findings may be attributed to differences in experimental conditions such as the concentration of H2O2, temperature, and duration of exposure. innovareacademics.in

The photostability of Deferasirox has been evaluated by exposing the drug to UV light and sunlight. Generally, Deferasirox has been found to be photostable. europa.euijpras.comgeneesmiddeleninformatiebank.nl One study exposed a 50ppm sample to UV light for 72 hours and observed no degradation. ijcrt.org Another investigation involved exposing the drug to sunlight for 20 hours and also found it to be stable. ijpsonline.com

Thermal stress studies are conducted to assess the stability of a drug substance at elevated temperatures. Deferasirox has generally been found to be stable under thermal stress. ijpsonline.com One study exposed a 50ppm sample to 30°C for 30 minutes and observed only 0.16% degradation. ijcrt.org Another study heated the drug to 80°C for 24 hours and reported no significant degradation. ujconline.net

Interactive Data Table: Summary of Deferasirox Stress Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation |

| Acidic Hydrolysis | 0.1N HCl | 30 min | - | 4.59% |

| 0.5N HCl | 30 min | - | 8.2% | |

| 1N HCl | 30 min | - | 12.12% | |

| 1N HCl | 2 hours | 80°C | - | |

| Basic Hydrolysis | 0.1N NaOH | 30 min | - | 6.38% |

| 0.5N NaOH | 30 min | - | 7.07% | |

| 1N NaOH | 30 min | - | 79.8% | |

| Neutral Hydrolysis | Water | 30 min | - | 5.17% |

| Oxidative | 3% H2O2 | - | - | Significant |

| 0.1% Peroxide | - | - | 11.22% | |

| Photolytic | UV Light | 72 hours | - | No degradation |

| Sunlight | 20 hours | - | No degradation | |

| Thermal | - | 30 min | 30°C | 0.16% |

| - | 24 hours | 80°C | No significant degradation |

Identification of Degradation Products of Deferasirox API Relevant to Impurity E

Deferasirox impurities can arise from the synthesis process, degradation, or storage. synthinkchemicals.comveeprho.com These can include process-related impurities and degradation products. synthinkchemicals.com Deferasirox Impurity E is identified as Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate, also known as Deferasirox Ethyl Ester. synzeal.compharmaffiliates.com

Forced degradation studies are instrumental in identifying potential degradation products. synthinkchemicals.com A patent discloses a method for detecting related impurities in Deferasirox granules, including two newly identified impurities: a 1,3-isomer and Deferasirox ethyl ester (Impurity E). google.com The patent suggests that these impurities might be generated when the granules are mixed with food, such as yogurt. google.com

Stability-Indicating Analytical Method Development for Deferasirox and its Impurities

The development of stability-indicating analytical methods is crucial for accurately quantifying the drug substance in the presence of its impurities and degradation products. europa.eu Various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have been developed and validated for this purpose. wisdomlib.orgijpsonline.com

These methods are designed to separate the main drug peak from all potential degradation products. ijpras.com For instance, a developed RP-HPLC method was able to resolve Deferasirox from its four potential impurities with a resolution greater than 2.0. researchgate.netresearchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters like linearity, precision, accuracy, specificity, and robustness. researchgate.netijpsonline.com

A patent describes an HPLC method capable of detecting up to eight Deferasirox impurities, including the 1,3-isomer and Deferasirox ethyl ester (Impurity E), with a resolution of more than 1.5 between adjacent impurity peaks. google.com This demonstrates the specificity of the method in separating the main component from its impurities. google.com Such methods are essential for routine quality control and stability monitoring of Deferasirox and its formulations. ijcrt.org

Regulatory Considerations and Quality Control of Impurities in Pharmaceutical Development

International Conference on Harmonisation (ICH) Guidelines on Impurities (ICH Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3 series of guidelines specifically addresses the control of impurities. slideshare.net

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in new drug substances (APIs) produced by chemical synthesis. tuwien.ac.ateuropa.eu It establishes a framework for the reporting, identification, and qualification of impurities. The core of the guideline is the establishment of thresholds based on the maximum daily dose of the drug substance. tuwien.ac.atpharmabeej.com

Reporting Threshold: The level at or above which an impurity must be reported in a registration application. slideshare.net

Identification Threshold: The level at or above which an impurity's structure should be determined. europa.eu

Qualification Threshold: The level at or above which an impurity's biological safety must be established. slideshare.neteuropa.eu

The guideline provides a rational approach to ensure that the safety implications of impurities are thoroughly evaluated. pharmabeej.com

ICH Q3B(R2): Impurities in New Drug Products Complementing Q3A, the Q3B guideline pertains to impurities found in new drug products. pharmabeej.com It specifically addresses impurities that arise during the manufacturing process or storage of the drug product, known as degradation products. europa.eu These can result from the degradation of the drug substance itself or from interactions between the drug substance and excipients, the container closure system, or other components. europa.eu Similar to Q3A, Q3B sets thresholds for reporting, identifying, and qualifying degradation products, which are also based on the maximum daily dose of the active ingredient administered in the product. pharmabeej.comeuropa.eu

These guidelines provide a systematic process for drug manufacturers to ensure that impurities are controlled within safe limits, thereby protecting patient health. iajps.com

European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Standards for Deferasirox (B549329) Impurities

Pharmacopoeias provide legally recognized standards for pharmaceutical quality. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both contain monographs for Deferasirox that outline specific tests and acceptance criteria to ensure its identity, strength, quality, and purity.

Deferasirox Impurity E, chemically identified as Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate, is a specified impurity listed in the European Pharmacopoeia. synzeal.compharmaffiliates.com The EP monograph for Deferasirox provides tests for its control, and official EP Reference Standards are available for impurities, including Deferasirox Impurity F, to perform these tests accurately. cenmed.comnetascientific.com These standards are essential for the validation of analytical methods and for routine quality control testing. synthinkchemicals.com

Approaches to Impurity Qualification Thresholds

Impurity qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. slideshare.neteuropa.eufda.gov The ICH guidelines provide a clear, dose-dependent approach to determine when an impurity needs to be qualified. The qualification thresholds are not arbitrary; they are based on the principle that higher exposure to a drug allows for a lower relative percentage of an impurity, while maintaining a consistent total daily intake (TDI) of that impurity.

The thresholds for qualification in new drug substances and new drug products are detailed in the ICH Q3A(R2) and Q3B(R2) guidelines, respectively.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances pda.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products europa.eugmpinsiders.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 1 mg | 0.1% | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 50 µg TDI (whichever is lower) |

| > 10 mg - 100 mg | 0.1% | 0.2% or 150 µg TDI (whichever is lower) | 0.2% or 200 µg TDI (whichever is lower) |

If an impurity level exceeds the qualification threshold, a manufacturer must justify a higher level by providing safety data. This can be achieved if the impurity is also a significant metabolite in humans or animals, if its safety is established in toxicology studies, or if adequate data is available in the scientific literature. fda.gov

Importance of Impurity Profiling in Generic Drug Development (ANDA)

For generic drugs, which are approved via an Abbreviated New Drug Application (ANDA), demonstrating equivalence to the innovator or Reference Listed Drug (RLD) is paramount. This extends beyond bioequivalence to the chemical purity and impurity profile of the drug substance and drug product. ovid.com

Impurity profiling is the process of identifying and quantifying all impurities present in a pharmaceutical product. researchgate.net In the context of an ANDA, the impurity profile of the generic product is meticulously compared to that of the RLD. fda.gov The goal is to ensure that the generic drug does not introduce new impurities or have significantly higher levels of existing impurities, which could alter the safety and efficacy profile. synthinkchemicals.com

Key aspects of impurity profiling in ANDA submissions include:

Comparative Analysis: The ANDA applicant must perform a comparative analysis of the impurity profiles of their drug substance and the RLD's drug substance using a validated, stability-indicating analytical method. fda.gov

Qualification of Impurities: An impurity in a generic product is considered qualified if its level is at or below the level found in the RLD. fda.gov If a new impurity is detected, or if a known impurity is present at a level higher than in the RLD (and above the ICH identification threshold), it must be identified and qualified based on safety data. ovid.comfda.gov

Ensuring Quality and Safety: A thorough impurity profile provides assurance to regulatory authorities that the manufacturing process for the generic drug is well-controlled and that the final product is as safe as the brand-name drug. researchgate.netscirp.org

Therefore, comprehensive impurity profiling is a critical scientific and regulatory requirement for the successful development and approval of generic drugs. synthinkchemicals.comsynzeal.com

Future Research Directions and Emerging Methodologies for Deferasirox Impurity E

Novel Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at exceedingly low levels are paramount in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Deferasirox (B549329) Impurity E, which is identified as Deferasirox Ethyl Ester, future research is geared towards adopting and refining novel analytical technologies capable of ultra-trace detection. Current standard methods, such as High-Performance Liquid Chromatography (HPLC), are robust but may face limitations when dealing with impurities at or below the 0.05% threshold, especially for high-dosage drugs.

Emerging and future methodologies that hold promise for the ultra-trace detection of Deferasirox Impurity E include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): This hyphenated technique offers significantly improved resolution, sensitivity, and speed over conventional HPLC. The use of HRMS, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for highly accurate mass measurements, which is invaluable for the definitive identification and quantification of trace-level impurities.

Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and resolution, particularly for charged molecules. It requires minimal sample and solvent volumes, making it a green analytical alternative. Future advancements in CE, especially when coupled with sensitive detectors like mass spectrometers (CE-MS), could provide an orthogonal method to HPLC for the analysis of this compound.

Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with mass spectrometry, is gaining traction as a green and efficient separation technique. It uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. SFC can offer different selectivity compared to HPLC, which can be advantageous in resolving co-eluting impurities.

A comparative overview of the limits of detection (LOD) for these emerging techniques in the context of pharmaceutical impurity analysis is presented in the table below.

| Analytical Technology | Typical Limit of Detection (LOD) for Small Molecule Impurities | Key Advantages for this compound Detection |

| UHPLC-HRMS | 0.001% - 0.01% | High sensitivity, high resolution, accurate mass for unambiguous identification. |

| Capillary Electrophoresis (CE-MS) | 0.005% - 0.05% | High separation efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC. |

| Supercritical Fluid Chromatography (SFC-MS) | 0.005% - 0.05% | Reduced organic solvent use, unique selectivity, faster analysis times. |

Advanced Computational Chemistry for Predicting Impurity Formation

The proactive prediction of impurity formation is a paradigm shift from the traditional reactive approach of identifying impurities after they are formed. Advanced computational chemistry tools are at the forefront of this evolution, offering the potential to forecast the likelihood of the formation of impurities like this compound during synthesis and storage.

Key computational approaches include:

Quantum Mechanics (QM) Modeling: QM methods can be employed to model reaction pathways and transition states involved in the formation of this compound. By calculating the activation energies of potential side reactions, it is possible to predict which impurities are most likely to form under specific reaction conditions. This allows for the proactive optimization of synthetic routes to minimize the generation of unwanted byproducts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of Deferasirox and the potential for degradation into impurities under various conditions, such as temperature, pH, and in the presence of excipients.

Predictive Software and Artificial Intelligence (AI): Software platforms that utilize rule-based systems and machine learning algorithms are emerging as powerful tools for predicting degradation pathways and impurity formation. These tools can analyze the structure of a drug substance and predict its potential degradation products based on a vast database of known chemical reactions.

| Computational Tool | Application in Predicting this compound Formation | Predicted Outcome |

| Quantum Mechanics (QM) Modeling | Calculation of reaction energies for the esterification of Deferasirox with ethanol (B145695). | Likelihood of Deferasirox Ethyl Ester formation under different catalytic conditions. |

| Molecular Dynamics (MD) Simulations | Simulation of Deferasirox in the presence of residual ethanol and acidic catalysts. | Prediction of the rate of formation of this compound over time. |

| Predictive Degradation Software | Inputting the structure of Deferasirox and synthesis/storage conditions. | Generation of a list of potential degradation products, including Deferasirox Ethyl Ester. |

Continuous Manufacturing and Real-time Impurity Monitoring

Continuous manufacturing represents a paradigm shift from traditional batch manufacturing in the pharmaceutical industry. It offers the potential for improved product quality, reduced manufacturing footprint, and enhanced process control. A key enabler of continuous manufacturing is the use of Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes, including impurity levels.

For this compound, the implementation of continuous manufacturing with real-time monitoring would involve:

In-line Spectroscopic Methods: Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be integrated directly into the manufacturing process to provide real-time information on the chemical composition of the reaction mixture. These methods can be calibrated to monitor the concentration of Deferasirox and the formation of this compound as the reaction progresses.

Feedback Control Loops: The data generated by in-line analytical tools can be used to establish feedback control loops. For example, if the concentration of this compound is detected to be increasing, the control system can automatically adjust process parameters, such as temperature or flow rate of reactants, to bring the impurity level back within the desired range.

Continuous Crystallization: Continuous crystallization processes can be designed to be more effective at rejecting impurities compared to batch crystallization. acs.orgresearchgate.net By carefully controlling the crystallization conditions in real-time, it is possible to selectively crystallize the pure Deferasirox API, leaving Impurity E in the mother liquor.

| PAT Tool | Application in Continuous Manufacturing of Deferasirox | Real-time Action |

| In-line NIR/Raman Spectroscopy | Monitoring the concentration of Deferasirox and this compound in the reaction stream. | Adjusting reaction conditions (e.g., temperature, residence time) to minimize impurity formation. |

| Focused Beam Reflectance Measurement (FBRM) | Monitoring crystal size and count during continuous crystallization. | Optimizing crystallization parameters to enhance impurity purging. |

| Automated Sampling with UHPLC | At-line analysis of process samples for precise impurity profiling. | Triggering diversion of off-spec material to prevent contamination of the final product. |

By embracing these future research directions and emerging methodologies, the pharmaceutical industry can further enhance the quality and safety of Deferasirox, ensuring that patients receive a product with minimal levels of impurities like this compound.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Deferasirox Impurity E in pharmaceutical formulations?

A validated high-performance liquid chromatography (HPLC) method is widely used for detecting this compound (4-hydrazinobenzoic acid). The method employs a Zorbax SB C18 column (250 × 4.6 mm, 5 μm) with UV detection at 254 nm. The mobile phase consists of a gradient of phosphate buffer (pH 3.0) and acetonitrile, achieving baseline separation between Deferasirox and its impurity. Sample preparation involves dissolving crushed tablets in a two-step diluent system to ensure complete extraction of the impurity while precipitating the active pharmaceutical ingredient (API). Validation parameters include linearity (0.5–1.5 μg/mL, r² = 0.999), precision (%RSD <5%), and accuracy (recovery = 102%) .

Q. What regulatory guidelines govern the control of genotoxic impurities like this compound?

The International Council for Harmonisation (ICH) M7 guideline mandates strict control of genotoxic impurities, requiring limits ≤1.5 μg/day for compounds with carcinogenic potential. The U.S. FDA and European Medicines Agency (EMA) emphasize method validation per ICH Q2(R1), including specificity, sensitivity (LOD = 0.16 μg/mL; LOQ = 0.5 μg/mL), and robustness. Structural confirmation via LC-MS/MS or NMR is recommended for impurities exceeding threshold levels .

Advanced Research Questions

Q. How do pH and storage conditions affect the stability of this compound during analytical testing?

Stability studies reveal that this compound degrades under acidic conditions (pH <3), with a 6.27% reduction in peak area after 24 hours. In contrast, it remains stable in neutral or alkaline solutions (pH 7–9) for the same duration. Researchers must avoid acidic diluents during sample preparation and store reference standards in inert, moisture-free environments to prevent degradation .

Q. What experimental design considerations are critical for validating HPLC methods targeting trace-level this compound?

Key factors include:

- Matrix Effect Mitigation : Use a two-step dilution protocol to precipitate the API and isolate the impurity, minimizing interference .

- Robustness Testing : Evaluate column variability (e.g., Zorbax SB C18 vs. Phenomenex Luna C18) and flow rate (±0.1 mL/min) to ensure reproducibility (%RSD <10%) .

- Forced Degradation Studies : Expose Deferasirox to heat, light, and hydrolytic stress to confirm method specificity for Impurity E under stressed conditions .

Q. How can researchers resolve contradictions in impurity recovery rates across different HPLC methodologies?

Discrepancies in recovery rates (e.g., 102% vs. 107%) often stem from variations in sample preparation or detector sensitivity. To address this:

Q. What strategies ensure data integrity and reproducibility in impurity profiling studies?

- Raw Data Archiving : Maintain original chromatograms, calibration curves, and instrument logs in accessible repositories for audit trails .

- Blinded Reanalysis : Randomly re-test 10% of samples to verify consistency in retention times and peak areas .

- Metadata Documentation : Record batch-specific details (e.g., synthesis route, storage duration) to contextualize impurity variability .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.